2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-7-5-9(15-16(7)10(12)13)8-3-1-2-4-14-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRJRZRZSVKILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyrazole and a pyridine ring, making it of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 243.64 g/mol
- IUPAC Name: this compound
- CAS Number: 2092801-50-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes or receptors. The chloromethyl and difluoromethyl groups enhance its binding affinity, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structures have been evaluated for their ability to block cyclooxygenase enzymes (COX), which are implicated in cancer progression. The inhibition of COX-2 has been associated with reduced tumor growth in preclinical models .
Other Biological Activities
Additional biological activities attributed to pyrazole derivatives include:
Data Table: Biological Activity Summary
Case Study 1: Anticancer Evaluation
A study investigated the anticancer activity of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cancer cell lines, particularly in breast and colon cancer models. The mechanism involved the modulation of COX pathways, leading to decreased cell proliferation and increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of pyrazole derivatives, compounds similar to this compound were tested against multi-drug resistant bacterial strains. Results showed promising activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is , and it features a pyridine ring substituted with a pyrazole moiety. The presence of the chloromethyl and difluoromethyl groups enhances its reactivity, making it suitable for various applications.
Medicinal Chemistry
The unique structure of this compound makes it a promising candidate for drug development. Its potential applications in this field include:
- Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties by targeting specific enzymes involved in tumor progression .
- Anti-inflammatory Drugs : The compound may interact with inflammatory pathways, suggesting its utility in developing anti-inflammatory medications.
Materials Science
The compound's reactivity allows for the synthesis of novel materials with desirable properties. Its applications include:
- Polymer Chemistry : Used as a building block for creating advanced polymers with specific functionalities.
- Nanotechnology : Potential use in developing nanomaterials for various technological applications due to its unique chemical structure .
Biological Studies
As a probe in biological research, this compound can aid in studying biochemical pathways and interactions. Its ability to bind to specific receptors makes it valuable for:
- Biochemical Probing : Understanding enzyme interactions and signaling pathways.
- Targeted Drug Delivery Systems : Its structural features may facilitate targeted delivery mechanisms in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities and potential therapeutic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study C | Material Synthesis | Developed new polymer composites with enhanced mechanical properties using this compound as a monomer. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution due to its electrophilic carbon center.
Key Reactions:
-
Ammonolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 5-((alkylamino)methyl)pyrazole-pyridine derivatives.
-
Thiolation : Treatment with thiophenol in the presence of K₂CO₃ produces thioether derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃NH₂, DMF, 80°C | 5-((Methylamino)methyl)-derivative | 78% | |
| PhSH, K₂CO₃, THF | 5-(Phenylthiomethyl)-derivative | 85% |
Research Findings :
-
The reaction rate increases with polar aprotic solvents (DMF > THF > toluene) due to enhanced nucleophilicity .
-
Steric hindrance from the difluoromethyl group slightly reduces substitution efficiency at the 5-position .
Oxidation Reactions
The chloromethyl group oxidizes to a carbonyl under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0–5°C, 2 h | 5-Carboxaldehyde derivative | 63% | |
| CrO₃, AcOH | RT, 4 h | 5-Carboxylic acid derivative | 58% |
Mechanistic Insight :
-
Oxidation proceeds via a radical intermediate, stabilized by the pyridine ring’s electron-withdrawing effect .
-
Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizers.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings.
Suzuki-Miyaura Reaction:
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
| Arylboronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | 2-(5-(Chloromethyl)-pyrazol-3-yl)-4'-methoxybiphenyl | 72% |
Key Observations :
-
Electron-donating substituents on the boronic acid enhance coupling efficiency .
-
The difluoromethyl group does not interfere with catalytic activity .
Reduction Reactions
The chloromethyl group reduces to a methyl group under hydrogenolytic conditions.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | 5-Methylpyrazole-pyridine | 89% | |
| LiAlH₄ | THF, reflux | 5-Methyl derivative | 76% |
Limitations :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition yields:
-
Primary products : CO, HCl, and HF gases (detected via FTIR).
-
Char residue : Aromatic carbon clusters (23% at 600°C).
Acid-Base Reactivity
The pyridine nitrogen (pKa ≈ 3.5) undergoes protonation in acidic media, while the pyrazole NH (pKa ≈ 12) deprotonates under strong basic conditions .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine ring: Provides aromaticity and hydrogen-bonding capability.
- Pyrazole ring: Enhances metabolic stability and facilitates interactions with hydrophobic enzyme pockets.
- Substituents:
- Chloromethyl (CH₂Cl) : Introduces reactivity for further functionalization (e.g., nucleophilic substitution).
- Difluoromethyl (CF₂H) : Imparts electron-withdrawing effects and metabolic resistance.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
The following table highlights structural analogs of the target compound, focusing on substituent variations and their implications:
Electronic and Physicochemical Properties
- Nitro-substituted analogs (e.g., ) exhibit higher polarity due to the nitro group’s electron-withdrawing nature.
- Metabolic Stability :
- Difluoromethyl groups (CF₂H) resist oxidative metabolism better than methoxy or ethoxy substituents (e.g., 10b–10f in ).
Preparation Methods
Synthesis of 3-(Pyrazol-1-yl)pyridine Core
Method A: Cyclization Approach
- Step 1: Cyclization of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate (e.g., diethyl maleate) in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) in an aliphatic alcohol (e.g., ethanol) at 25–100°C yields an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.
- Step 2: Chlorination with phosphoryl chloride or phosphorus pentachloride in an inert solvent at 25–100°C affords the corresponding 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
- Step 3: Oxidation (e.g., with manganese dioxide) converts the intermediate to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
- Step 4: Hydrolysis of the ester yields the carboxylic acid, followed by decarboxylation to give 3-chloro-1-(pyridin-3-yl)-1H-pyrazole.
Data Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 3-hydrazinopyridine, dialkyl maleate, base | 70–85 | Ethanol, sodium ethoxide |
| Chlorination | POCl₃ or PCl₅, inert solvent | 60–80 | 25–100°C |
| Oxidation | MnO₂ or similar oxidant | 50–70 | Room temperature |
| Hydrolysis | Acid or base hydrolysis | 80–90 | Followed by decarboxylation |
Functionalization: Introduction of Chloromethyl and Difluoromethyl Groups
Step 5: Chloromethylation at the 5-Position
- The 5-position of the pyrazole ring can be selectively chloromethylated using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions. This step requires careful temperature control to avoid polyalkylation.
Step 6: Difluoromethylation at the 1-Position
- Introduction of the difluoromethyl group at the 1-position is typically achieved via nucleophilic substitution or radical difluoromethylation. Common reagents include difluoromethyl bromide or specialized difluoromethylating agents (e.g., TMSCF₂H with a base or copper-mediated couplings).
Data Table 2: Functionalization Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chloromethylation | Chloromethyl methyl ether, acid catalyst | 40–60 | Temperature: 0–25°C |
| Difluoromethylation | TMSCF₂H, base or Cu-catalyst | 30–50 | May require inert atmosphere |
Final Coupling and Purification
- The fully functionalized pyrazole intermediate is coupled with a pyridine ring, typically via direct N-arylation or Suzuki-type cross-coupling, depending on the available functional groups.
- Purification is accomplished by column chromatography or recrystallization, with final characterization by NMR, MS, and elemental analysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization route | High regioselectivity, scalable | Multi-step, moderate overall yield |
| Direct coupling | Fewer steps, potentially higher throughput | Requires rare starting materials |
| Functional group installation | Modular, allows for variation | Sensitive to side reactions |
Research Findings and Notes
- The cyclization of 3-hydrazinopyridine with dialkyl maleate is a robust method for constructing the pyrazole-pyridine core, with yields reported up to 85% for the initial cyclization.
- Chlorination and subsequent functionalization steps require careful control of reaction conditions to prevent over-chlorination or decomposition.
- Introduction of the difluoromethyl group remains a challenging step, often dictating the overall yield and scalability of the synthesis.
- Alternative approaches, such as direct coupling of pre-functionalized pyrazoles with pyridine derivatives, are possible but may suffer from lower yields or difficult purification.
Q & A
Q. What are the recommended synthetic routes for 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling pyridine derivatives with functionalized pyrazole intermediates. Key steps include chloromethylation and difluoromethylation. For example, describes analogous reactions using methyl esters under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents like 5-(chloromethyl)-1,3,4-oxadiazole derivatives (as seen in ). Purification often requires column chromatography or recrystallization. Validate yields via HPLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR : Use H and C NMR to confirm substitution patterns on the pyridine and pyrazole rings. For example, highlights pyrazole NH peaks at δ 10–12 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., C-F stretches at ~1100 cm) .
- X-ray Crystallography : For absolute configuration confirmation (if crystals are obtainable), as demonstrated in for pyrazole derivatives.
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffered solutions (e.g., pH 1–12) at 25–40°C. Monitor decomposition via HPLC (as in , which uses ammonium acetate buffer at pH 6.5).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in anhydrous conditions to prevent hydrolysis (see for storage guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity, DEPT-135 for carbon hybridization).
- Computational Modeling : Use DFT calculations to predict NMR shifts or IR spectra (e.g., Gaussian or ORCA software). provides molecular formulas and InChI keys for similar compounds, aiding model construction.
- Isotopic Labeling : Introduce F or N labels to track specific groups .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts (e.g., Suzuki-Miyaura coupling). Use Design of Experiments (DoE) to optimize variables like solvent polarity and ligand ratios.
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy. ’s split-plot design (randomized blocks with replicates) can be adapted for reaction parameter optimization .
Q. How can computational methods predict the compound’s environmental fate and toxicity?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation and bioaccumulation potential.
- Molecular Docking : Study interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. ’s framework for environmental-chemical properties provides a basis for experimental validation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control.
- Chiral Chromatography : Use immobilized chiral stationary phases (CSPs) for large-scale separations.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps. ’s SMILES strings and stereochemical descriptors aid in designing enantioselective routes .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic or biological assay data?
Methodological Answer:
- Statistical Process Control (SPC) : Track variability using control charts for critical parameters (e.g., reaction temperature, solvent purity).
- Blind Testing : Validate assays with independent replicates, as in ’s four-replicate design.
- Meta-Analysis : Compare data across published studies (e.g., PubChem entries in ) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
